molecular formula C9H11BrO B6210879 1-(4-bromo-2-methylphenyl)ethan-1-ol CAS No. 1438382-86-5

1-(4-bromo-2-methylphenyl)ethan-1-ol

Cat. No.: B6210879
CAS No.: 1438382-86-5
M. Wt: 215.1
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Description

1-(4-Bromo-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of 2-methylphenylethanol, characterized by the presence of a bromine atom at the para position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production scale and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-bromo-2-methylphenyl)ethanone.

    Reduction: The compound can be reduced to form 1-(4-bromo-2-methylphenyl)ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: 1-(4-Bromo-2-methylphenyl)ethanone.

    Reduction: 1-(4-Bromo-2-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism by which 1-(4-bromo-2-methylphenyl)ethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(4-Bromo-2-methylphenyl)ethanol: Similar structure but with a primary alcohol group.

    2-Bromo-1-(4-methylphenyl)ethan-1-ol: Similar structure but with the bromine atom at a different position.

Uniqueness: 1-(4-Bromo-2-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

CAS No.

1438382-86-5

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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